Mdmb-chminaca

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

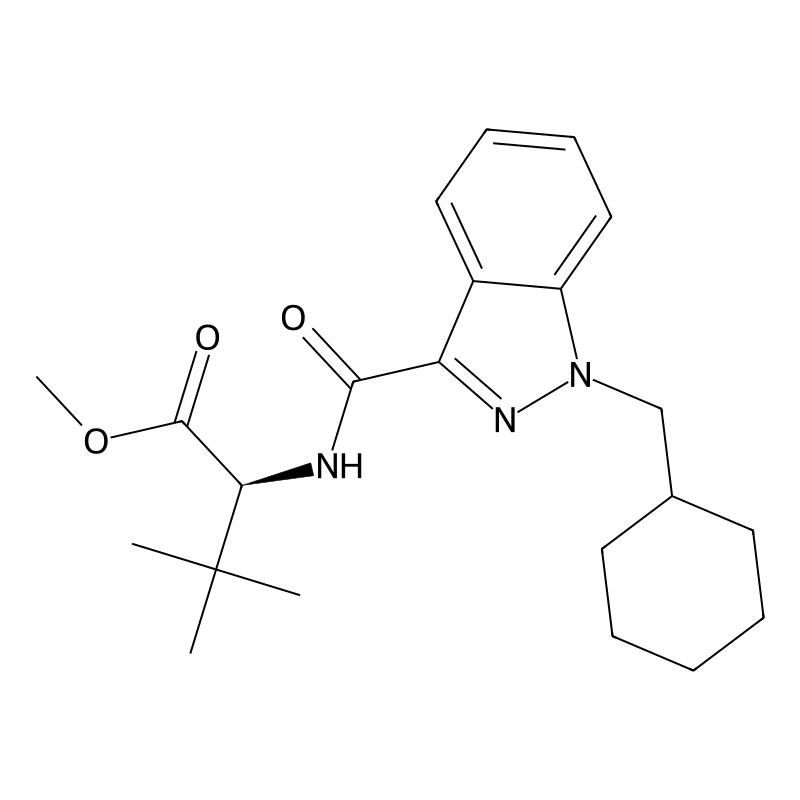

MDMB-CHMINACA is a synthetic cannabinoid receptor agonist that emerged on the drug market in Europe around 2014. It is chemically classified as an indole derivative, characterized by its molecular formula and a molecular mass of approximately 384.5178 g/mol. The compound features a cyclohexylmethyl group and a methanone moiety, which contribute to its unique structural properties. MDMB-CHMINACA has been noted for its high affinity for the cannabinoid receptor type 1, approximately 400 times that of tetrahydrocannabinol, the primary psychoactive component of cannabis .

Mdmb-chminaca poses significant safety hazards:

- High potency: It is one of the most potent SCBs known, increasing the risk of overdose and severe intoxication [].

- Toxicity: Cases of severe health problems, including seizures, psychosis, and even death, have been linked to Mdmb-chminaca use [].

- Unknown long-term effects: Due to its recent emergence, the long-term effects of Mdmb-chminaca on human health are not fully understood [].

Understanding Metabolism

MDMB-CHMINACA's potency and toxicity are linked to its interaction with the body. Research investigates how the liver breaks down (metabolizes) MDMB-CHMINACA to identify potential biomarkers for detection in forensic and clinical settings. One study used human liver microsomes to identify 27 metabolites, suggesting hydroxylation and ester hydrolysis as key metabolic pathways []. This information can aid development of methods to detect MDMB-CHMINACA use.

Analytical Method Development

The constant emergence of new SCs creates challenges for detection. Research on MDMB-CHMINACA's chemical properties helps establish analytical methods for identifying it in biological samples. Studies compare metabolism between zebrafish and human models to inform the design of analytical tools for these novel substances [].

Informing Public Health Measures

Understanding the dangers of MDMB-CHMINACA is crucial for public health efforts. By studying its metabolism and effects, researchers can inform public health warnings and develop strategies to mitigate the risks associated with its use.

MDMB-CHMINACA is relatively stable under standard conditions but can undergo hydrolysis, particularly when stored in solution or under high humidity. This hydrolysis affects the ester functionality of the compound. Additionally, potential oxidation reactions may occur at the indazole nitrogen . The compound's stability can be compromised when subjected to elevated temperatures, leading to degradation products detectable in analytical assessments .

The biological activity of MDMB-CHMINACA has been extensively studied due to its psychoactive effects. Users have reported symptoms such as euphoria, hallucinations, anxiety, and agitation following consumption. These effects stem from its action as a potent agonist at cannabinoid receptors, particularly CB1 receptors in the central nervous system . Fatal intoxications have been documented, highlighting the compound's potential for severe adverse effects .

Synthesis methods for MDMB-CHMINACA typically involve multi-step organic reactions starting from readily available precursors. The synthesis generally includes the formation of the indole structure followed by the introduction of the cyclohexylmethyl group and subsequent functionalization to achieve the final product. Specific details regarding proprietary synthesis routes are often not disclosed due to the illicit nature of synthetic cannabinoids .

Interaction studies involving MDMB-CHMINACA focus on its metabolic pathways and interactions with biological matrices. Research indicates that biotransformations predominantly occur at the cyclohexylmethyl tail of the molecule, with minor modifications at other sites. These studies aim to identify metabolites for better detection in biological samples such as urine and blood, which is crucial for forensic toxicology .

MDMB-CHMINACA shares structural similarities with several other synthetic cannabinoids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | CB1 Receptor Affinity | Notes |

|---|---|---|---|

| MDMB-CHMINACA | Indole core, cyclohexylmethyl group | ~400 times THC | High potency; associated with severe toxicity |

| AB-CHMINACA | Similar cyclohexyl group | ~100 times THC | Valine derivative; less potent than MDMB-CHMINACA |

| ADB-CHMINACA | Cyclohexylmethyl group | Moderate | Different amino acid substitution |

| 5F-MDMB-PINACA | Fluorinated variant | Higher than THC | Contains fluorine; alters pharmacodynamics |

| JWH-018 | Naphthalene core | ~100 times THC | One of the first synthetic cannabinoids |

MDMB-CHMINACA stands out due to its unique combination of structural features and significantly higher receptor affinity compared to many other synthetic cannabinoids, contributing to its pronounced psychoactive effects and associated health risks .

MDMB-CHMINACA (methyl 2-[(1-(cyclohexylmethyl)-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoate) was first synthesized by Pfizer in 2008 as part of a broader patent portfolio exploring indazole-based cannabinoid receptor agonists. Initially developed for research purposes, it later emerged on illicit markets as a designer drug, leveraging its high potency as a synthetic cannabinoid.

Key Developmental Milestones

| Aspect | Detail | Source |

|---|---|---|

| Synthesis Year | 2008 | |

| Inventor | Pfizer Inc. | |

| Patent Coverage | Indazole derivatives with CB1 activity | |

| First Detection | Mid-2010s (exact year unspecified) |

The compound gained notoriety due to its structural similarity to MDMB-FUBINACA, a related synthetic cannabinoid linked to severe toxicity and fatalities. Unlike its analogs, MDMB-CHMINACA retained the cyclohexylmethyl tail group characteristic of early Pfizer patents but incorporated a tert-butyl ester moiety for enhanced metabolic stability.

Structural Classification Within Synthetic Cannabinoids

MDMB-CHMINACA belongs to the indazole-class synthetic cannabinoids, a subset distinguished by their heterocyclic core and high CB1 receptor affinity. Its structure can be dissected into four functional components:

Core and Linkage

The indazole scaffold serves as the central pharmacophore, with a carboxamide linker connecting the core to the head group. This configuration enables optimal receptor binding, as demonstrated by molecular docking studies showing alignment with Δ⁹-THC derivatives.

| Structural Component | Description | Functional Role |

|---|---|---|

| Indazole Core | Benzene-fused pyrazole ring | Mimics THC’s aromatic system |

| Carboxamide Linker | -CONH- group | Facilitates hydrogen bonding at CB1 |

Head and Tail Groups

The head group consists of a tert-butyl ester (3,3-dimethylbutanoate), while the tail is a cyclohexylmethyl substituent. These modifications enhance lipophilicity and receptor affinity compared to simpler indole-based analogs.

Structural Comparison with Related Compounds

Receptor Interaction Profile

Pharmacological studies reveal MDMB-CHMINACA acts as a full CB1 agonist with subnanomolar potency. Its binding mode involves interactions with TM2 and TM7 helices, critical for receptor activation. Functional assays show:

Pharmacological Mechanisms and Structural-Activity Relationships

CB1 Receptor Binding and Activation

MDMB-CHMINACA exhibits exceptional CB1 affinity due to its optimized hydrophobic interactions and hydrogen bonding. Key residues involved include:

- H178²⁶⁵ (TM2): Stabilizes the cyclohexylmethyl tail

- F155²⁴² (TM3): Facilitates receptor transition to active state

Molecular dynamics simulations suggest the cyclohexylmethyl group induces conformational changes in TM1 and TM2, promoting G-protein coupling. This contrasts with partial agonists like MDMB-CHMCZCA, which lack such structural adaptability.

Metabolic Stability and Bioavailability

The tert-butyl ester group enhances metabolic resistance compared to simpler esters. In vitro studies indicate primary metabolic pathways involve:

- Ester Hydrolysis: Cleavage to carboxylic acid metabolites

- Mono-Hydroxylation: Cytochrome P450-mediated oxidation

Analytical Detection and Regulatory Status

Forensic Identification Challenges

MDMB-CHMINACA’s structural complexity necessitates advanced analytical techniques:

| Method | Application | Limitation |

|---|---|---|

| LC-HRMS | Biological sample detection | Requires reference standards |

| NMR | Structural confirmation | Limited sensitivity for low concentrations |

Cross-Reactivity with Related Compounds

Chromatographic separation is critical due to:

- Isobaric Interference: Similar molecular weight to MDMB-CHMICA (C₂₂H₃₁N₃O₃ vs C₂₃H₃₂N₂O₃)

- Structural Analogues: Overlapping fragmentation patterns with ADB-CHMINACA

International Regulatory Responses

| Jurisdiction | Status | Year |

|---|---|---|

| Singapore | Fifth Schedule controlled | 2015 |

| Germany | Illegal | 2015 |

| Sweden | Hazardous substance | 2019 |

The United Nations has not scheduled MDMB-CHMINACA, though structurally related compounds like AB-CHMINACA and MDMB-FUBINACA are under international control.

Molecular Structure and Isomeric Properties

IUPAC Nomenclature and SMILES Notation

MDMB-CHMINACA is formally designated by its International Union of Pure and Applied Chemistry nomenclature as methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate [6] [7]. The compound is also known by several systematic names including N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine methyl ester [4]. Alternative nomenclature includes methyl 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate [2] [5].

The Simplified Molecular Input Line Entry System notation for MDMB-CHMINACA is represented as CC(C)(C)C@@HNC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 [6] [7]. The corresponding International Chemical Identifier string is InChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1 [6] [7]. The International Chemical Identifier Key is documented as DGQMLBSSRFFINY-LJQANCHMSA-N [6] [7].

Table 1: Basic Molecular Properties of MDMB-CHMINACA

| Property | Value |

|---|---|

| Molecular Formula | C22H31N3O3 |

| Molar Mass (g/mol) | 385.508 |

| CAS Number | 1185888-32-7 |

| SMILES Notation | CC(C)(C)C@@HNC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |

| InChI Key | DGQMLBSSRFFINY-LJQANCHMSA-N |

The molecular formula C22H31N3O3 indicates the presence of twenty-two carbon atoms, thirty-one hydrogen atoms, three nitrogen atoms, and three oxygen atoms [1] [2] [6]. The compound possesses a molar mass of 385.508 grams per mole [1] [5] [6]. The Chemical Abstracts Service registry number 1185888-32-7 serves as the unique identifier for this synthetic cannabinoid [2] [4] [6].

Crystallographic and Spectroscopic Analysis

MDMB-CHMINACA exhibits significant stereochemical properties due to the presence of a chiral center at the α-carbon of the amino acid moiety [19] [20]. Commercial samples of structurally related compounds have been found to exclusively contain the (S)-enantiomer based on vibrational and electronic circular dichroism spectroscopy combined with X-ray crystallographic analysis [20]. The (S)-configuration for the tert-leucinate group is consistent with synthesis from the abundant and inexpensive "L" form of the appropriate tert-leucinate reactant [20].

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural elucidation of MDMB-CHMINACA [21] [23]. High-resolution nuclear magnetic resonance analysis conducted at 600 megahertz has provided comprehensive structural characterization [21]. The compound demonstrates characteristic resonance patterns in both proton and carbon-13 nuclear magnetic resonance spectra [21] [23]. Spectral editing through Distortionless Enhancement by Polarization Transfer techniques has been employed to confirm carbon assignments [21].

Two-dimensional nuclear magnetic resonance experiments including Correlation Spectroscopy, Heteronuclear Single Quantum Correlation, and Heteronuclear Multiple Bond Correlation have been utilized for complete structural determination [21]. The cyclohexylmethyl moiety exhibits characteristic multipicity patterns in the proton nuclear magnetic resonance spectrum [21]. The tert-butyl group resonates as a sharp singlet integrated for nine protons, appearing at approximately 1.11 parts per million [21].

High-purity samples of MDMB-CHMINACA have been confirmed through nuclear magnetic resonance analysis, with purity levels exceeding 95% observed in powder formulations [23]. The absence of significant impurities or excipients has been documented through comprehensive spectroscopic evaluation [23].

Physicochemical Properties

Solubility and Stability Profiles

MDMB-CHMINACA demonstrates moderate solubility in organic solvents with significant variation depending on the solvent system employed [12]. The compound exhibits solubility of 20 milligrams per milliliter in both ethanol and dimethylformamide [12]. Solubility in dimethyl sulfoxide is notably lower at 5 milligrams per milliliter [12]. These solubility characteristics reflect the compound's lipophilic nature and the presence of both polar and nonpolar structural elements [12].

Table 2: Physicochemical Properties of MDMB-CHMINACA

| Property | Value |

|---|---|

| Density (g/cm³) | 1.2±0.1 |

| Boiling Point (°C) | 571.8±30.0 at 760 mmHg |

| Flash Point (°C) | 299.6±24.6 |

| LogP | 4.50 |

| Vapor Pressure (mmHg at 25°C) | 0.0±1.6 |

| Refractive Index | 1.589 |

| Polar Surface Area (Ų) | 73.22 |

Table 3: Solubility Profile of MDMB-CHMINACA

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 20 |

| Dimethylformamide | 20 |

| Dimethyl sulfoxide | 5 |

The compound exhibits a density of 1.2±0.1 grams per cubic centimeter and demonstrates thermal stability up to elevated temperatures [5]. The boiling point has been calculated as 571.8±30.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [5]. The flash point occurs at 299.6±24.6 degrees Celsius, indicating the temperature at which vapor can ignite [5].

The logarithm of the partition coefficient between octanol and water is 4.50, indicating high lipophilicity [5]. This value reflects the compound's preference for lipid environments and limited water solubility [5]. The vapor pressure at 25 degrees Celsius is effectively zero at 0.0±1.6 millimeters of mercury, indicating minimal volatility under standard conditions [5]. The refractive index of 1.589 provides information about light transmission properties through the compound [5].

Stability studies have revealed that MDMB-CHMINACA undergoes thermal degradation when exposed to temperatures above 400 degrees Celsius [24]. The compound demonstrates susceptibility to hydrolysis, particularly affecting the ester functionality . Storage under frozen conditions at minus 20 degrees Celsius provides optimal stability for extended periods [12] [25]. The compound maintains structural integrity for at least 35 days when stored under appropriate frozen conditions [14].

Processed sample stability analysis has demonstrated that MDMB-CHMINACA remains stable for at least six days under proper storage conditions [14]. The ester moiety represents the most labile functional group, susceptible to hydrolytic cleavage under aqueous conditions [27]. Temperature-dependent degradation studies have shown increased degradation rates at elevated storage temperatures [25].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of MDMB-CHMINACA reveals characteristic fragmentation pathways that facilitate structural identification and quantitative analysis [16] [17]. The protonated molecular ion appears at mass-to-charge ratio 385 under positive ionization conditions [16]. The primary fragmentation pathway involves loss of the distal amide group, producing a characteristic fragment ion at mass-to-charge ratio 360 [16].

Table 4: Mass Spectrometric Fragmentation Pattern of MDMB-CHMINACA

| Fragment m/z | Fragment Description | Collision Energy (eV) |

|---|---|---|

| 385 [M+H]⁺ | Molecular ion (protonated) | Low |

| 360 | Loss of distal amide group | 30 |

| 241 | Indazole-acylium cation with cyclohexylmethyl moiety | 30 |

| 145 | Indazole acylium cation | 50 |

| 119 | Indazole core | 50 |

Secondary fragmentation produces an indazole-acylium cation linked to the cyclohexylmethyl moiety at mass-to-charge ratio 241 [16]. At higher collision energies, the indazole acylium cation is detected at mass-to-charge ratio 145, representing a characteristic fragment ion of indazole-3-carboxamide synthetic cannabinoids [16]. Complete fragmentation yields the indazole core alone at mass-to-charge ratio 119 [16].

The fragmentation behavior follows predictable pathways based on the stability of the resulting ionic species [16]. The cyclohexylmethyl substituent influences fragmentation patterns through stabilization of carbocation intermediates [16]. Multiple reaction monitoring transitions utilizing these characteristic fragment ions enable sensitive and specific detection in complex matrices [16].

Tandem mass spectrometry employing collision-induced dissociation has been extensively utilized for structural confirmation [17]. The characteristic fragmentation routes serve as structural markers for identification of MDMB-CHMINACA and related compounds [16]. High-resolution mass spectrometry provides accurate mass measurements for both precursor and fragment ions, enabling definitive molecular formula determination [27].

Pfizer's Original Synthesis Protocol (2008)

The Pfizer protocol consisted of four distinct synthetic steps. The first step involved N-alkylation of methyl indazole-3-carboxylate with cyclohexylmethyl bromide in the presence of sodium hydride and dimethylformamide as the solvent [2]. This reaction proceeded through nucleophilic substitution, with the deprotonated nitrogen of the indazole ring attacking the electrophilic carbon of the alkyl bromide. However, this approach suffered from regioselectivity issues, as both N1 and N2 positions of the indazole ring could potentially undergo alkylation, leading to the formation of regioisomeric products.

The second step involved amide coupling between the N-alkylated intermediate and L-tert-leucine methyl ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole as coupling reagents [2]. This coupling reaction formed the critical carboxamide linkage that connects the indazole core to the amino acid moiety. The reaction proceeded under mild conditions at room temperature, typically requiring 18-24 hours for completion.

The third step, when required, involved hydrolysis of the methyl ester to form the corresponding carboxylic acid using aqueous sodium hydroxide under reflux conditions [1]. This step was optional depending on the desired final product structure. The final step encompassed purification through conventional column chromatography to obtain the pure MDMB-CHMINACA product.

While effective, the Pfizer protocol exhibited several limitations that affected its scalability and efficiency. The overall yields ranged from 25-43%, which was considered modest for pharmaceutical applications [3]. Additionally, the regioselectivity issues inherent to the N-alkylation step required careful monitoring and often resulted in the formation of unwanted regioisomers that necessitated chromatographic separation.

Modifications in Contemporary Laboratory Syntheses

Contemporary synthetic approaches to MDMB-CHMINACA have incorporated significant methodological improvements that address the limitations of the original Pfizer protocol [4] [5]. These modifications focus primarily on enhanced regioselectivity, improved yields, and simplified purification procedures.

The most significant advancement involves the direct use of indazole-3-carboxylic acid as the starting material instead of the methyl ester [6] [4]. This modification eliminates the need for ester hydrolysis steps and provides superior regioselectivity for N1-alkylation. Contemporary protocols achieve N1 selectivity greater than 99% by employing optimized reaction conditions, including precise temperature control and specific solvent systems [6].

The N-alkylation step in modern syntheses utilizes three equivalents of sodium hydride in dimethylformamide at controlled temperatures ranging from 0°C to room temperature [6] [7]. The reaction conditions have been optimized to favor selective alkylation at the N1 position while minimizing O-alkylation and N2-alkylation side reactions. The cyclohexylmethyl bromide is added in 1.3 equivalents to ensure complete conversion of the starting material.

Contemporary amide coupling procedures employ more efficient coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate [8] [7]. These reagents provide superior coupling efficiency compared to the traditional 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole system, resulting in higher yields and shorter reaction times.

The use of N,N-diisopropylethylamine as the base in coupling reactions has proven advantageous over triethylamine, providing better control over side reactions and improved yields [9]. The coupling reaction typically proceeds at room temperature for 18-48 hours, with reaction monitoring through liquid chromatography-mass spectrometry to ensure complete conversion.

Purification methods have evolved to incorporate flash chromatography techniques that provide faster separation and higher resolution compared to traditional column chromatography [10]. These methods enable the efficient separation of the desired product from unreacted starting materials and side products, resulting in overall yields of 75-90% for the complete synthetic sequence [4].

The contemporary modifications have also addressed safety concerns associated with the original protocol. The use of controlled addition techniques and improved temperature management reduces the risks associated with highly exothermic reactions. Additionally, the optimization of solvent systems has minimized the use of hazardous reagents while maintaining synthetic efficiency.

Structural Analogues and Derivative Development

Comparison with AB-CHMINACA and MDMB-FUBINACA

MDMB-CHMINACA exhibits structural relationships with several prominent synthetic cannabinoids, most notably AB-CHMINACA and MDMB-FUBINACA [11] [12]. These compounds share common structural frameworks while displaying distinct variations that significantly influence their pharmacological properties and synthetic accessibility.

The comparison between MDMB-CHMINACA and AB-CHMINACA reveals critical differences in the amino acid moiety attached to the indazole-3-carboxamide core [2]. Both compounds feature identical indazole cores and cyclohexylmethyl N1 substituents, but differ fundamentally in their terminal amino acid groups. MDMB-CHMINACA incorporates L-tert-leucine methyl ester, while AB-CHMINACA contains L-valine amide [11]. This structural variation results in significant differences in molecular weight (385.5 g/mol versus 356.5 g/mol), lipophilicity, and metabolic stability.

The cannabinoid receptor binding affinities reflect these structural differences substantially. MDMB-CHMINACA demonstrates exceptionally high CB1 receptor affinity with a Ki value of 0.0944 nM, representing one of the most potent synthetic cannabinoids documented [1]. In contrast, AB-CHMINACA exhibits CB1 binding affinities ranging from 1.18 to 6.16 nM depending on the enantiomeric composition and assay conditions [2] [13]. This approximate 10-60 fold difference in binding affinity highlights the profound impact of the tert-butyl versus isopropyl substitution pattern.

The structural relationship between MDMB-CHMINACA and MDMB-FUBINACA demonstrates the influence of N1 substituent variations [12]. Both compounds share identical L-tert-leucine methyl ester moieties and indazole-3-carboxamide cores, differing solely in their N1 substituents. MDMB-CHMINACA features a cyclohexylmethyl group, while MDMB-FUBINACA contains a para-fluorobenzyl substituent. This substitution pattern results in comparable molecular weights (385.5 g/mol versus 384.4 g/mol) and similar CB1 receptor binding affinities (0.0944 nM versus 0.0985 nM) [12].

The metabolic profiles of these analogues exhibit distinct patterns related to their structural differences. MDMB-CHMINACA undergoes extensive metabolism primarily at the cyclohexylmethyl moiety, with hydroxylation and ketone formation representing the major biotransformation pathways [14] [15]. The cyclohexyl ring provides multiple sites for cytochrome P450-mediated oxidation, resulting in a complex metabolic profile with 27-29 identified metabolites [14] [15]. In contrast, MDMB-FUBINACA metabolism occurs predominantly through para-fluorobenzyl hydroxylation and ester hydrolysis, producing a more limited metabolite profile.

The synthetic accessibility of these analogues reflects their structural complexities and commercial availability of precursors. The cyclohexylmethyl bromide required for MDMB-CHMINACA synthesis is readily available and provides straightforward alkylation chemistry [6]. The para-fluorobenzyl bromide needed for MDMB-FUBINACA synthesis requires additional synthetic steps or specialized commercial sources, potentially affecting the practical synthesis of this analogue.

Role of Cyclohexylmethyl and tert-Butyl Substituents

The cyclohexylmethyl and tert-butyl substituents in MDMB-CHMINACA represent critical structural determinants that profoundly influence the compound's pharmacological properties, metabolic fate, and synthetic accessibility [13] [16]. These bulky lipophilic groups contribute significantly to the exceptional potency and unique pharmacological profile of this synthetic cannabinoid.

The cyclohexylmethyl substituent at the N1 position of the indazole ring serves multiple functional roles in the molecular architecture of MDMB-CHMINACA [12]. This bulky aliphatic group provides optimal spatial filling of the lipophilic binding pocket within the CB1 receptor, contributing to the subnanomolar binding affinity observed for this compound [12]. Molecular modeling studies indicate that the cyclohexyl ring adopts specific conformations that maximize hydrophobic interactions with key amino acid residues in the receptor binding site.

The length and flexibility of the cyclohexylmethyl chain allow optimal positioning of the indazole core within the receptor binding pocket while maintaining favorable enthalpic and entropic contributions to binding [12]. The methylene linker provides sufficient flexibility for the cyclohexyl ring to adopt multiple conformations, while the ring structure itself contributes significant hydrophobic surface area for receptor interactions. This combination results in binding affinities that are consistently higher than analogues with linear alkyl chains or smaller cyclic substituents.

Structure-activity relationship studies demonstrate that the cyclohexylmethyl group represents an optimal balance between size, lipophilicity, and conformational flexibility [13]. Compounds with smaller N1 substituents, such as pentyl or butyl groups, exhibit significantly reduced CB1 binding affinities. Conversely, compounds with larger or more rigid N1 substituents often show decreased binding affinity due to steric clashes within the receptor binding pocket.

The metabolic implications of the cyclohexylmethyl substituent are substantial and clinically relevant [14] [15]. This group serves as the primary site for Phase I metabolism, with cytochrome P450 enzymes catalyzing hydroxylation at multiple positions on the cyclohexyl ring. The resulting metabolites retain varying degrees of CB1 receptor activity, contributing to the prolonged pharmacological effects observed with MDMB-CHMINACA consumption [15]. The complexity of the metabolic profile, with 27-29 identified metabolites, reflects the multiple oxidation sites available on the cyclohexyl ring system.

The tert-butyl substituent within the amino acid moiety represents another critical determinant of MDMB-CHMINACA's pharmacological properties [13] [16]. This branched alkyl group provides significant steric bulk that influences both receptor binding characteristics and metabolic stability. The tert-butyl group creates a highly substituted carbon center that is resistant to metabolic oxidation, contributing to the compound's metabolic stability compared to analogues with less sterically hindered amino acid side chains.

Comparative structure-activity relationship data demonstrate that the tert-butyl substituent provides enhanced CB1 receptor binding affinity compared to smaller alkyl groups [13]. MDMB-CHMINACA analogues with tert-butyl groups consistently exhibit binding affinities in the low nanomolar to subnanomolar range, while analogues with isopropyl groups (such as AB-CHMINACA) show 10-60 fold reduced binding affinities. This relationship suggests that the increased steric bulk of the tert-butyl group provides optimal filling of a specific subpocket within the CB1 receptor binding site.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Shevyrin, Vadim; Melkozerov, Vladimir; Nevero, Alexander; Eltsov, Oleg; Shafran, Yuri; Morzherin, Yuri; Lebedev, AlbertT. (August 2015). "Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group". Analytical and Bioanalytical Chemistry. 407 (21): 6301–6315. ISSN 1618-2642. PMID 25893797. doi:10.1007/s00216-015-8612-7.

3: Prof. SA Savchuk (2014). "Detection methods of psychoactive substances and liquid chromotograoghy detection of metabolites." (PDF) (in Russian). Russian Ministry of Health. Retrieved 14 July 2015.

4: Hess, Cornelius; Murach, Jacqueline; Krueger, Lynn; Scharrenbroch, Lisa; Unger, Michael; Madea, Burkhard; Sydow, Konrad (2016). "Simultaneous detection of 93 synthetic cannabinoids by liquid chromatography-tandem mass spectrometry and retrospective application to real forensic samples". Drug Testing and Analysis. ISSN 1942-7611. PMID 27400642. doi:10.1002/dta.2030.